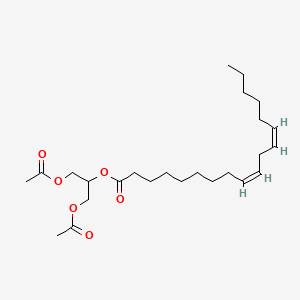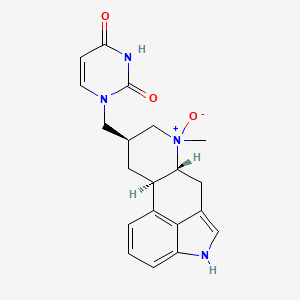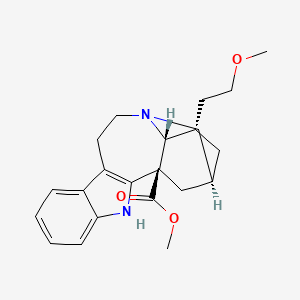
(+)-18-Methoxycoronaridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Zolunicant, (+)-, involves several steps, starting from ibogaine or its derivatives. The key steps include:
Methoxylation: Introduction of a methoxy group to the ibogaine structure.
Cyclization: Formation of the pentacyclic structure characteristic of Zolunicant.
Purification: Isolation and purification of the final product using chromatographic techniques.
Industrial Production Methods
Industrial production of Zolunicant, (+)-, would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Use of catalysts to enhance reaction rates.
Continuous Flow Chemistry: Implementation of continuous flow reactors to improve scalability and efficiency.
Green Chemistry Principles: Adoption of environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Zolunicant, (+)-, undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of double bonds or other reducible groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Zolunicant, (+)-, has a wide range of scientific research applications:
Chemistry: Used as a tool to study nicotinic receptor interactions and mechanisms.
Biology: Investigated for its effects on neurotransmitter systems and neuronal activity.
Medicine: Explored as a potential treatment for addiction and other neurological disorders.
Mécanisme D'action
Zolunicant, (+)-, exerts its effects primarily through antagonism of nicotinic α3β4 receptors . This interaction inhibits the release of neurotransmitters associated with addiction and reward pathways. The compound also has modest affinity for μ-opioid receptors, where it acts as an antagonist, and κ-opioid receptors . The primary sites of action in the brain include the medial habenula, interpeduncular nucleus, dorsolateral tegmentum, and basolateral amygdala .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ibogaine: The parent compound from which Zolunicant is derived.
Noribogaine: A metabolite of ibogaine with similar but distinct pharmacological properties.
18-Methoxycoronaridine: Another derivative of ibogaine with similar receptor affinities.
Uniqueness
Zolunicant, (+)-, is unique in its selective inhibition of nicotinic α3β4 receptors, which distinguishes it from other ibogaine derivatives. This selectivity reduces the risk of side effects associated with non-selective receptor interactions and enhances its potential as a therapeutic agent for addiction treatment .
Propriétés
Numéro CAS |
308123-59-3 |
|---|---|
Formule moléculaire |
C22H28N2O3 |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
methyl (1R,15S,17S,18R)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate |
InChI |
InChI=1S/C22H28N2O3/c1-26-10-8-15-11-14-12-22(21(25)27-2)19-17(7-9-24(13-14)20(15)22)16-5-3-4-6-18(16)23-19/h3-6,14-15,20,23H,7-13H2,1-2H3/t14-,15+,20+,22-/m0/s1 |
Clé InChI |
DTJQBBHYRQYDEG-RLHIPHHXSA-N |
SMILES isomérique |
COCC[C@@H]1C[C@H]2C[C@]3([C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |
SMILES canonique |
COCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




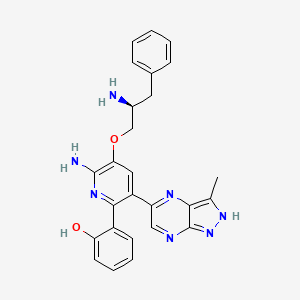
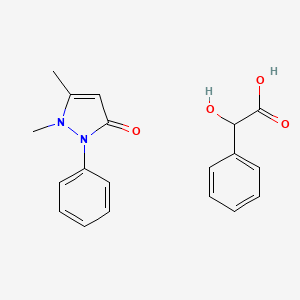
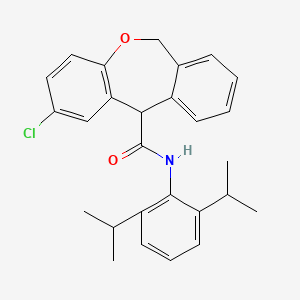

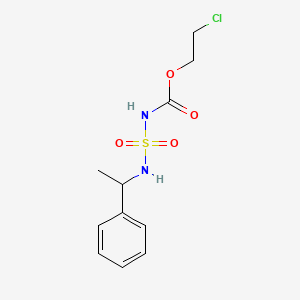
![(1S)-1-[2-(1,2-benzoxazol-3-yl)phenyl]but-3-en-1-amine;hydrochloride](/img/structure/B15192975.png)
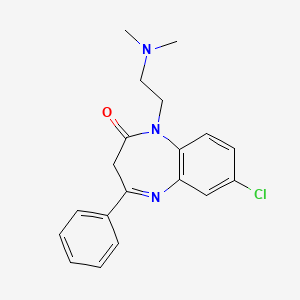
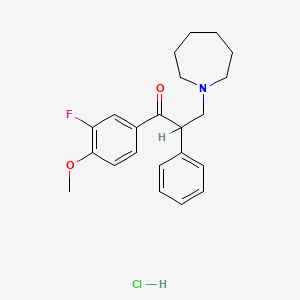
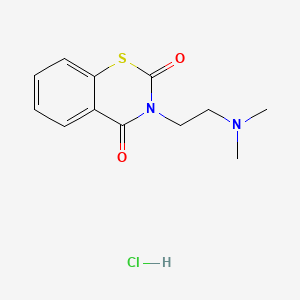
![[(3S,3aR,6S,6aS)-3-[6-(ethylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;nitric acid](/img/structure/B15192998.png)
